molecular formula C10H18N4O3 B6208624 tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate CAS No. 2489452-55-1

tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate

Cat. No. B6208624
CAS RN: 2489452-55-1
M. Wt: 242.3
InChI Key:
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Description

Tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate, also known as T-BHPC, is an organic compound used in a variety of scientific research applications. It is a derivative of piperidine, an organic compound commonly found in nature, and is a colorless, odorless solid. T-BHPC is an important reagent for organic synthesis, as it can be used to introduce azido groups into organic molecules. The azido group is a useful functional group for a variety of organic transformations, such as in click chemistry, and is also used to attach biomolecules to surfaces. In addition, T-BHPC is a useful reagent for the synthesis of biologically active compounds.

Mechanism of Action

Tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate is used as a reagent for the synthesis of biologically active compounds. The azido group is a useful functional group for a variety of organic transformations, such as in click chemistry. The azido group reacts with a variety of compounds, such as alkenes, alkynes, and alcohols, to form covalent bonds. These covalent bonds are used to attach biomolecules to surfaces.
Biochemical and Physiological Effects
tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate has no known biochemical or physiological effects. It is a reagent used in a variety of scientific research applications and is not intended for human consumption.

Advantages and Limitations for Lab Experiments

Tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate has several advantages for lab experiments. It is a colorless, odorless solid, so it can be handled and stored easily. It is also a relatively inexpensive reagent, which makes it attractive for use in laboratory experiments. The azido group is a useful functional group for a variety of organic transformations, such as in click chemistry.
The main limitation for lab experiments with tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate is that it is a toxic compound. It should be handled with care and stored in a secure, well-ventilated area.

Future Directions

There are several potential future directions for research involving tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate. One potential direction is the development of new methods for using tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate in click chemistry. Another potential direction is the development of new methods for synthesizing biologically active compounds using tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate. Additionally, research could be conducted to explore the potential of using tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate as a reagent for the synthesis of small molecules, such as drugs and other compounds. Finally, research could be conducted to explore the potential applications of tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate in biotechnology and other areas.

Synthesis Methods

Tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate is synthesized by a simple three-step reaction. The first step involves the reaction of piperidine with ethyl chloroformate to form an ethyl ester of piperidine. The second step involves the reaction of the ethyl ester with sodium azide to form an azido derivative of piperidine. The third step involves the reaction of the azido derivative with hydroxylamine to form tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate.

Scientific Research Applications

Tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate is used in a variety of scientific research applications. It is used as a reagent for the synthesis of biologically active compounds, such as peptides and proteins. In addition, it is used as a reagent for the synthesis of small molecules, such as drugs and other compounds. It is also used in click chemistry, which is a technique used to attach biomolecules to surfaces.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-hydroxypiperidine", "tert-butyl chloroformate", "sodium azide", "triethylamine", "dichloromethane", "methanol", "water", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 3-hydroxypiperidine with tert-butyl chloroformate in the presence of triethylamine and dichloromethane to form tert-butyl (3-hydroxypiperidin-1-yl)carbamate.", "Step 2: Conversion of tert-butyl (3-hydroxypiperidin-1-yl)carbamate to tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate by reaction with sodium azide in methanol and water.", "Step 3: Neutralization of the reaction mixture with sodium bicarbonate and extraction with dichloromethane.", "Step 4: Drying of the organic layer over anhydrous sodium sulfate and concentration under reduced pressure.", "Step 5: Purification of the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Step 6: Recrystallization of the purified product from a mixture of dichloromethane and methanol to obtain tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate as a white solid." ] }

CAS RN

2489452-55-1

Product Name

tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate

Molecular Formula

C10H18N4O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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